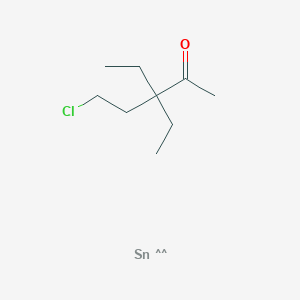
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound with a complex structure. This compound is characterized by the presence of a diethylamino group and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to interact with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated alkyl halide with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and as a potential drug candidate.
Medicine: Its stability and lipophilicity are advantageous in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the fluorinated chain enhances the compound’s ability to penetrate biological membranes. This combination of properties allows the compound to exert its effects through multiple pathways, making it a versatile tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with a diethylamino group, used as a UV filter.
Procainamide: A compound with a diethylamino group, used as an antiarrhythmic agent.
Uniqueness
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol stands out due to its high degree of fluorination, which imparts unique chemical and physical properties. This makes it particularly useful in applications where stability and lipophilicity are crucial.
Eigenschaften
CAS-Nummer |
53269-56-0 |
|---|---|
Molekularformel |
C12H14F13NO |
Molekulargewicht |
435.22 g/mol |
IUPAC-Name |
1-(diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
InChI |
InChI=1S/C12H14F13NO/c1-3-26(4-2)5-6(27)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6,27H,3-5H2,1-2H3 |
InChI-Schlüssel |
PBCRHDGFJAETKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)


![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)



